Enantiomeric Specificity: D-Form Optical Rotation Versus Racemic DL-Form
D-Glyceric acid calcium dihydrate exhibits a specific optical rotation of [α]20/D +13° (c = 5 in H2O), confirming its D-(+)-enantiomeric configuration [1]. In contrast, racemic DL-glycerate calcium (CAS 67525-74-0) has no net optical rotation due to equal proportions of D- and L-enantiomers [2].
| Evidence Dimension | Optical rotation (chiral purity) |
|---|---|
| Target Compound Data | [α]20/D +13° (c = 5 in H2O) |
| Comparator Or Baseline | DL-glycerate calcium: 0° (racemic mixture) |
| Quantified Difference | Absolute difference of +13°; enantiomeric excess not quantified |
| Conditions | Polarimetry at 20°C, c = 5 g/100 mL in water |
Why This Matters
For chiral synthesis applications and enantioselective catalysis, the defined D-configuration with verifiable optical rotation is essential; racemic DL-glycerate cannot substitute where stereochemical integrity dictates reaction outcome.
- [1] ChemBase. D-Glyceric acid calcium salt dihydrate. Optical Rotation: [α]20/D +13°, c = 5 in H2O. View Source
- [2] TCI Chemicals. Calcium DL-Glycerate Hydrate (CAS 67525-74-0). Racemic mixture, no optical rotation reported. View Source
